Summary of Application: 4-(Hydroxymethyl)benzene-1,2,3-triol is used as a reagent for the oxidation of benzyl alcohols catalyzed by Preyssler’s anion and Keggin heteropoly acids.
Methods of Application: The compound is used in the presence of these catalysts to facilitate the oxidation process.
Results or Outcomes: This method provides a new approach to the synthesis of certain organic compounds.
Summary of Application: With its unique molecular structure, 4-(Hydroxymethyl)benzene-1,2,3-triol finds applications in various fields such as pharmaceuticals.
Methods of Application: It is used in the synthesis of various pharmaceutical compounds.
Results or Outcomes: The versatility of this compound allows for the development of a wide range of pharmaceutical products.
Summary of Application: 4-(Hydroxymethyl)benzene-1,2,3-triol is also used in biochemistry for various research purposes.
Methods of Application: Its unique properties make it suitable for use in various biochemical experiments.
Results or Outcomes: The outcomes of these experiments contribute to our understanding of various biochemical processes.
Summary of Application: Benzene-1,2,4-triol, a compound structurally related to 4-(Hydroxymethyl)benzene-1,2,3-triol, has high potential as a scaffold for the development of new antimicrobial molecules.
Methods of Application: It can be derived from any raw material rich in lignocellulose, such as agricultural residues like sugarcane bagasse.
Results or Outcomes: This application provides an economic and environmental advantage, contributing to sustainable development.
Methods of Application: It was applied to hair as a dye.
Results or Outcomes: The use of this compound in hair dyeing is largely historical now.
Methods of Application: In alkaline solution, pyrogallol undergoes deprotonation.
Results or Outcomes: This conversion can be used to determine the amount of oxygen in a gas sample, notably by the use of the Orsat apparatus.
4-(Hydroxymethyl)benzene-1,2,3-triol, also known as 4-hydroxymethyl catechol, is an aromatic compound characterized by a benzene ring with three hydroxyl (-OH) groups and one hydroxymethyl (-CH2OH) group. Its molecular formula is C₇H₈O₃, and it has a molecular weight of 140.14 g/mol. This compound is a colorless solid that is soluble in water and exhibits strong reactivity due to the presence of multiple hydroxyl groups, which can engage in various
4-(Hydroxymethyl)benzene-1,2,3-triol exhibits various biological activities:
Several methods can be employed to synthesize 4-(hydroxymethyl)benzene-1,2,3-triol:
4-(Hydroxymethyl)benzene-1,2,3-triol has several applications:
Research on interaction studies involving 4-(hydroxymethyl)benzene-1,2,3-triol has revealed its potential interactions with various biomolecules:
Several compounds share structural similarities with 4-(hydroxymethyl)benzene-1,2,3-triol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-(Hydroxymethyl)-5-methylphenol | 606488-95-3 | 0.92 |
5-Hydroxy-1,3-phenylene dimethanol | 153707-56-3 | 0.92 |
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol | 1349715-76-9 | 0.89 |
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol | 1349718-88-2 | 0.89 |
These compounds are structurally related but differ in their functional groups and potential biological activities. The unique arrangement of hydroxyl and hydroxymethyl groups in 4-(hydroxymethyl)benzene-1,2,3-triol distinguishes it from these similar compounds and contributes to its specific properties and applications.